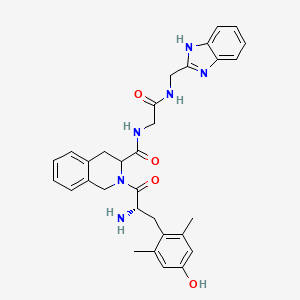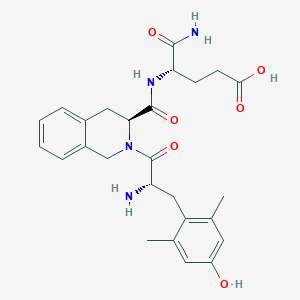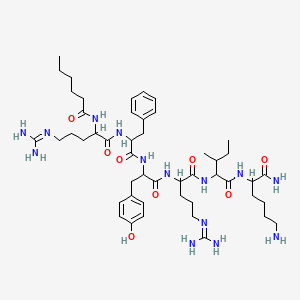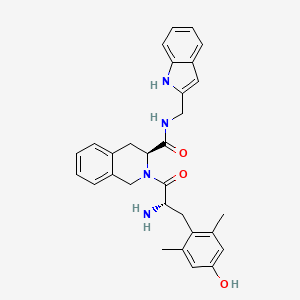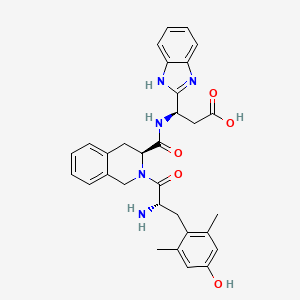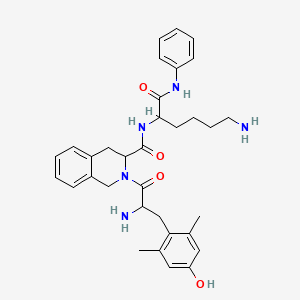
H-Dmt-Tic-Lys-NH-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-Lys-NH-Ph is a synthetic peptide compound known for its dual activity as a mu-opioid receptor antagonist and delta-opioid receptor antagonist. This compound has garnered interest in the scientific community due to its potential therapeutic applications, particularly in the management of obesity, insulin regulation, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-Lys-NH-Ph involves the sequential coupling of amino acids and protecting group strategies to ensure the correct formation of peptide bonds. The general synthetic route includes:
Fmoc (9-fluorenylmethyloxycarbonyl) protection: The amino acids are protected with Fmoc to prevent unwanted reactions.
Coupling reactions: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc groups are removed using a base like piperidine.
Final coupling: The final coupling involves attaching the phenyl group to the lysine residue.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-Lys-NH-Ph undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can introduce new functional groups to the phenyl ring .
Scientific Research Applications
H-Dmt-Tic-Lys-NH-Ph has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating body weight, fat content, and bone mineral density in animal models.
Medicine: Potential therapeutic applications in managing obesity, insulin levels, and osteoporosis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
H-Dmt-Tic-Lys-NH-Ph exerts its effects by binding to mu-opioid and delta-opioid receptors, acting as an antagonist. This binding inhibits the receptors’ activity, leading to various physiological effects. The compound’s ability to regulate body weight and insulin levels is linked to its interaction with these opioid receptors, which play a role in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-Gly-NH-Ph: A similar compound with mu-opioid receptor agonist and delta-opioid receptor antagonist activity.
H-Dmt-Tic-NH-CH2-Bid: Another related compound with delta-opioid receptor agonist activity.
Uniqueness
H-Dmt-Tic-Lys-NH-Ph is unique due to its dual antagonist activity at both mu-opioid and delta-opioid receptors. This dual activity makes it a valuable tool for studying the physiological roles of these receptors and their potential therapeutic applications .
Properties
Molecular Formula |
C33H41N5O4 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-(6-amino-1-anilino-1-oxohexan-2-yl)-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H41N5O4/c1-21-16-26(39)17-22(2)27(21)19-28(35)33(42)38-20-24-11-7-6-10-23(24)18-30(38)32(41)37-29(14-8-9-15-34)31(40)36-25-12-4-3-5-13-25/h3-7,10-13,16-17,28-30,39H,8-9,14-15,18-20,34-35H2,1-2H3,(H,36,40)(H,37,41) |
InChI Key |
RTMKKGXDPBYWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C(=O)NC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
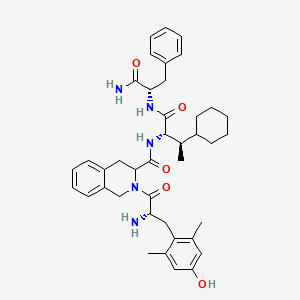

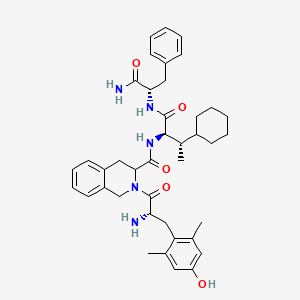
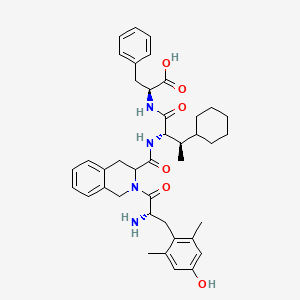
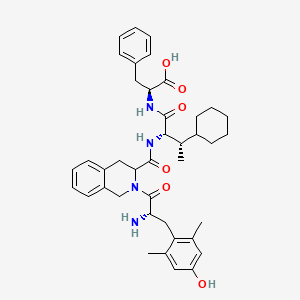
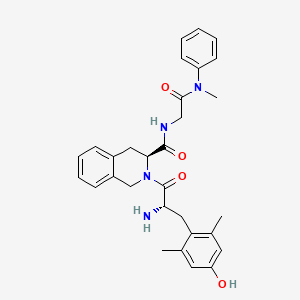
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
